Metomidate hydrochloride

Description

Historical Context of Imidazole (B134444) Anesthetics and Research Trajectory

The exploration of imidazole derivatives as potential anesthetic agents has a notable history in pharmaceutical research. The journey began with the synthesis of various aryl alkyl imidazole-5-carboxylate esters in the early 1960s by Janssen Pharmaceuticals. surgicalneurologyint.comanesthesiologydfw.com Initially, these compounds were investigated for their antifungal properties. surgicalneurologyint.comanesthesiologydfw.com However, during animal testing, several of these compounds, including etomidate (B1671615), demonstrated potent hypnotic activity. surgicalneurologyint.comanesthesiologydfw.comnih.gov

This discovery shifted the research focus towards their potential as anesthetic agents, especially as they appeared to have a more favorable safety profile compared to the barbiturates used at the time. anesthesiologydfw.comnih.gov Etomidate, a prominent imidazole-based anesthetic, was introduced into clinical practice in 1972 and gained popularity due to its minimal cardiovascular depression. surgicalneurologyint.com

The research into imidazole anesthetics continued, leading to the development and investigation of related compounds like metomidate (B1676513) hydrochloride. chemicalbook.com Metomidate, an analogue of etomidate, also exhibits hypnotic effects by interacting with GABA-A receptors in the central nervous system. ontosight.aibioone.org The research trajectory for these compounds has been influenced by the desire to retain the beneficial hemodynamic stability while mitigating undesirable side effects, such as adrenocortical suppression. surgicalneurologyint.comacs.org This has led to the synthesis and evaluation of further analogues, including cyclopropyl-methoxycarbonyl metomidate (ABP-700) and ET-26 hydrochloride. nih.gov

Significance of Metomidate Hydrochloride in Anesthesiology Research

This compound holds particular significance in anesthesiology research, primarily as a tool to understand anesthetic mechanisms and to develop new anesthetic agents. surgicalneurologyint.compatsnap.com Its specific interaction with the GABA-A receptor makes it a valuable compound for studying the molecular basis of anesthesia. ontosight.ai

A key area of research significance for this compound is its well-documented effect on adrenocortical function. patsnap.comvin.com Like its analogue etomidate, metomidate inhibits the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis. surgicalneurologyint.comchemicalbook.compatsnap.com This property, while a limitation for clinical use, makes it a powerful research tool for investigating the role of the adrenal axis in various physiological and pathological states. nih.govnih.gov For instance, it has been used in studies to understand the consequences of adrenal suppression in critically ill patients. nih.gov

Furthermore, the known side effect of adrenocortical suppression has spurred research into developing new etomidate and metomidate analogues with a reduced impact on steroid synthesis. surgicalneurologyint.comnih.govresearchgate.net This line of inquiry aims to create safer anesthetic agents that retain the desirable hemodynamic stability of the parent compounds.

In addition to its use in mammalian research, this compound has been extensively studied as a sedative and anesthetic in aquatic species, particularly fish. oup.combioone.org Research in this area focuses on its efficacy for sedation during handling and transport, with studies investigating its ability to reduce the stress response by blocking cortisol production. vin.comresearchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound encompasses a range of scientific objectives, primarily centered on its pharmacological properties and potential applications as a research tool.

A major objective of research is to characterize the pharmacokinetic and pharmacodynamic properties of this compound. biosynth.com This includes determining its onset and duration of action, metabolic pathways, and elimination half-life in various species. biosynth.comoup.com

Another key objective is to investigate its mechanism of action at the molecular level. ontosight.ai This involves studying its interaction with the GABA-A receptor and identifying the specific subunits involved in mediating its hypnotic effects. ontosight.ai

A significant portion of academic research is dedicated to understanding and mitigating the adrenocortical suppression caused by this compound. surgicalneurologyint.comresearchgate.net The objective here is to design and synthesize new analogues that separate the desired hypnotic effects from the unwanted endocrine side effects. nih.gov The human adrenocortical cell line H295R is a valuable in vitro model for screening these new compounds. researchgate.net

Furthermore, this compound, particularly when radiolabeled (e.g., [11C]metomidate), is a subject of research in diagnostic imaging. researcher.lifeclinicaltrials.govnih.gov The objective of these studies is to utilize its specific binding to adrenal enzymes for the non-invasive imaging and characterization of adrenal tumors. researcher.lifeclinicaltrials.govresearchgate.net

Finally, a considerable body of research focuses on the application of this compound in veterinary medicine, especially in aquaculture. oup.combioone.orgresearchgate.net The objectives of these studies are to establish effective and safe protocols for the sedation and anesthesia of various fish species, often with the goal of improving animal welfare during transport and handling. oup.comhi.no

Detailed Research Findings

Recent research has provided more granular insights into the properties and applications of this compound.

| Research Area | Key Findings | References |

| Pharmacokinetics | In turbot and Atlantic halibut, the elimination half-life was 2.2 hours and 5.8 hours, respectively. | oup.com |

| Mechanism of Action | Acts as a positive modulator of GABA-A receptors, enhancing inhibitory neurotransmission. | ontosight.ai |

| Adrenocortical Effects | Potently inhibits 11β-hydroxylase, leading to a reduction in cortisol production. | surgicalneurologyint.comchemicalbook.comvin.com |

| Veterinary Anesthesia | Effective as a sedative and anesthetic in various fish species, with some studies showing it can prevent a rise in cortisol levels. | vin.comoup.comresearchgate.net |

| Diagnostic Imaging | Radiolabeled [11C]metomidate is used in Positron Emission Tomography (PET) to differentiate and characterize adrenocortical tumors. | researcher.lifeclinicaltrials.govresearchgate.net |

| Analogue Development | Research is ongoing to develop analogues like cyclopropyl-methoxycarbonyl metomidate (ABP-700) and ET-26 hydrochloride with reduced adrenocortical suppression. | nih.gov |

Structure

3D Structure of Parent

Properties

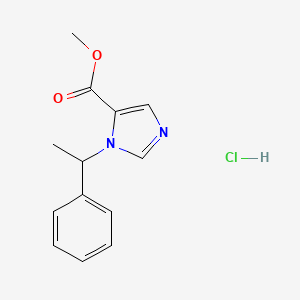

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDTZKNEKPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045707 | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-22-9, 2852-42-8, 35944-74-2 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypnodil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Metomidate Hydrochloride

Central Nervous System Receptor Interactions

Metomidate's primary mechanism of action in the central nervous system involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system. patsnap.com GABA is the main inhibitory neurotransmitter in the brain, and its interaction with GABA-A receptors leads to a reduction in neuronal excitability. patsnap.com

GABA-A Receptor Potentiation Mechanisms

Metomidate (B1676513) acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels. wikipedia.org This means that it binds to a site on the receptor that is different from the GABA binding site and enhances the receptor's response to GABA. wikipedia.org

Ligand-Gated Ion Channel Dynamics and Chloride Influx

GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, open to allow the influx of chloride ions into the neuron. patsnap.comyoutube.com This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity. patsnap.compatsnap.com Metomidate enhances this process by increasing the duration of the chloride ion channel opening, which leads to a greater influx of chloride ions and a more pronounced inhibitory effect. This modulation of both channel kinetics and open probability significantly impacts synaptic function. nih.gov

Subunit Specificity and Functional Selectivity at GABA-A Receptors

The effects of metomidate are dependent on the subunit composition of the GABA-A receptor. GABA-A receptors are pentameric structures composed of various subunits, with the most common combination in the adult brain being two α, two β, and one γ subunit. mdpi.comnih.gov Research has shown that receptors containing β2 or β3 subunits are significantly more sensitive to etomidate (B1671615), a closely related compound, than those containing β1 subunits. mdpi.comnih.govnih.gov This subunit specificity is a key determinant of the drug's functional selectivity. nih.gov For instance, the presence of the γ2 subunit influences the duration of the current decay potentiated by etomidate. nih.gov A single amino acid within the β subunit has been identified as a critical factor in determining the selectivity of etomidate's effects. nih.gov

Non-GABAergic Central Nervous System Interactions

While the primary effects of metomidate are mediated through GABA-A receptors, there is evidence of interactions with other components of the central nervous system. Some studies have noted that metomidate can interact with the glutamatergic system, although these effects are considered secondary to its primary action on GABA-A receptors. patsnap.com It has also been observed to have minimal effects on other neurotransmitter systems such as neuronal nicotinic, 5-HT3, glycine, or kainate receptors. nih.gov

Endocrine System Perturbation: 11β-Hydroxylase Inhibition

A significant and distinct pharmacological action of metomidate is its potent and selective inhibition of the enzyme 11β-hydroxylase. patsnap.com This enzyme is a critical component of the cortisol synthesis pathway in the adrenal gland. patsnap.comnih.gov The imidazole (B134444) ring of metomidate interacts with the heme group of the cytochrome P450 enzyme 11β-hydroxylase, leading to its inhibition. nih.gov This inhibition blocks the conversion of 11-deoxycortisol to cortisol, resulting in a reduction of cortisol production. patsnap.comnih.gov This specific enzymatic inhibition is what makes metomidate a valuable tool in diagnostic imaging of the adrenal glands. patsnap.com The (S)-enantiomer of metomidate exhibits a higher binding affinity for 11β-hydroxylase compared to the (R)-enantiomer.

Interactive Data Table: Comparison of Etomidate Analogs

| Compound | GABA-A Receptor Potency | 11β-Hydroxylase Inhibition | Key Characteristics |

| Metomidate | Potent positive allosteric modulator | Potent inhibitor patsnap.com | Used in veterinary medicine and for diagnostic imaging. patsnap.compatsnap.com |

| Etomidate | Potent positive allosteric modulator nih.gov | Potent inhibitor nih.govnih.gov | Used for induction of general anesthesia. nih.gov |

| MOC-etomidate | Similar potency to etomidate nih.gov | Reduced inhibition compared to etomidate nih.gov | Rapidly metabolized and inactivated. nih.govnih.gov |

| Carboetomidate | Anesthetic properties | Abolished ability to inhibit 11β-hydroxylase nih.gov | Pyrrole analog of etomidate. nih.gov |

Molecular Mechanism of Cytochrome P450 Enzyme Inhibition

Metomidate hydrochloride's primary mechanism of action involves the potent and specific inhibition of certain cytochrome P450 (CYP) enzymes located within the adrenal glands. patsnap.comthieme-connect.com The imidazole ring structure of metomidate is crucial to this inhibitory action. nih.gov A basic nitrogen atom within this ring interacts with high affinity to the heme iron group, which is a central component of cytochrome P450 enzymes. nih.gov This binding competitively blocks the enzyme's active site, preventing it from catalyzing its normal reactions.

| Target Enzyme | Enzyme Family | Effect of Metomidate |

| 11β-hydroxylase | Cytochrome P450 (CYP11B1) | Potent Inhibition |

| Aldosterone (B195564) Synthase | Cytochrome P450 (CYP11B2) | Potent Inhibition |

| Side-Chain Cleavage Enzyme | Cytochrome P450 (CYP11A1) | Inhibition at higher concentrations |

Impact on Adrenocortical Steroidogenesis

The inhibition of key cytochrome P450 enzymes by this compound directly disrupts the process of adrenocortical steroidogenesis, the pathway responsible for producing steroid hormones like cortisol and aldosterone. thieme-connect.com By blocking 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), metomidate effectively halts the final steps in the synthesis of these crucial hormones. oup.compatsnap.com

Studies have demonstrated that this enzymatic blockade leads to a significant reduction in the production of cortisol and aldosterone. nih.gov Concurrently, there is a marked accumulation of the precursor steroids that appear upstream of the blocked enzymatic steps. oup.comnih.gov For instance, the inhibition of 11β-hydroxylase causes a build-up of its substrate, 11-deoxycortisol, as well as 17α-hydroxyprogesterone. nih.gov This disruption in the steroidogenic cascade is a direct consequence of metomidate's high-affinity binding to the adrenal enzymes. oup.com

The potent inhibitory effect of metomidate on adrenal steroidogenesis has led to its use as a diagnostic tool. When labeled with a radioisotope such as carbon-11 (B1219553) ([¹¹C]metomidate), it can be used in positron emission tomography (PET) scans to image adrenal tissue and differentiate adrenocortical tumors, which often overexpress these enzymes. oup.com

Implications for Cortisol Synthesis Pathways

The specific inhibition of 11β-hydroxylase (CYP11B1) by this compound has profound implications for the cortisol synthesis pathway. patsnap.com This enzyme is responsible for the final and critical step in cortisol production: the conversion of 11-deoxycortisol to cortisol. nih.govplos.org

Pharmacokinetic and Biotransformation Research

Absorption and Distribution Dynamics

Metomidate (B1676513) hydrochloride exhibits high lipid solubility, a key physicochemical property that facilitates its efficient passage across the blood-brain barrier (BBB). patsnap.com This rapid permeation into the central nervous system is responsible for the compound's swift onset of action following intravenous administration. patsnap.com

While metomidate itself effectively enters the brain, research on its analogues suggests that its metabolites may have limited ability to do so. Studies on methoxycarbonyl etomidate (B1671615) (MOC-etomidate), a related compound, revealed that its primary carboxylic acid metabolite (MOC-ECA) has poor permeability across the BBB. nih.gov However, it was noted that MOC-ECA could be formed in situ within the central nervous system from the parent drug that had already crossed the barrier. nih.gov Once formed within the brain, this charged metabolite becomes effectively trapped. nih.gov Similarly, the carboxylic acid metabolite of another analogue, cyclopropyl-methoxycarbonyl metomidate (CPMM), also demonstrates low permeability into the brain. nih.gov This suggests a pattern where the parent imidazole (B134444) compound can access the CNS, while its more polar, hydrolyzed metabolites are largely excluded.

Following administration, metomidate is distributed rapidly throughout the body. ontosight.ai A significant body of research has focused on its specific uptake in the adrenal glands. This is due to metomidate's high binding affinity for enzymes that are expressed almost exclusively in the adrenal cortex. nih.gov

Positron Emission Tomography (PET) imaging using radiolabeled [¹¹C]metomidate is employed clinically to visualize and assess adrenocortical tissues, including both normal glands and tumors. nih.govsor.orgwikipedia.org These imaging studies provide a clear profile of metomidate's distribution, showing high and specific accumulation in the adrenal cortex. nih.govsnmjournals.org Besides the adrenals, PET scans have also identified moderate to high uptake of [¹¹C]metomidate in the liver, and more variably in the stomach and duodenum. snmjournals.org

Quantitative analysis of PET scans allows for the calculation of tracer accumulation in different tissues, often expressed as a Standardized Uptake Value (SUV). These studies have demonstrated the differential uptake in various types of adrenal masses, highlighting the compound's utility in diagnostic imaging. snmjournals.org

| Tissue/Lesion Type | Observed Uptake Level | Method of Observation | Reference |

|---|---|---|---|

| Adrenocortical Carcinoma | Highest Uptake (SUV = 28.0) | PET Imaging | snmjournals.org |

| Active Adrenocortical Adenomas | High Uptake (Median SUV = 12.7) | PET Imaging | snmjournals.org |

| Nonsecretory Adrenocortical Adenomas | High Uptake (Median SUV = 12.2) | PET Imaging | snmjournals.org |

| Normal Adrenal Gland | High Uptake | PET Imaging | nih.govsnmjournals.org |

| Liver | Moderate to High Uptake | PET Imaging | snmjournals.org |

| Noncortical Tumors | Lower Uptake (Median SUV = 5.7) | PET Imaging | snmjournals.org |

Metabolic Pathways and Metabolite Characterization

The liver is the principal site for the biotransformation of metomidate. patsnap.com The metabolic processes involved are varied, with studies identifying oxidation and conjugation as key pathways. patsnap.com Research on metomidate and its close analogue, etomidate, has shown that hydrolysis of the ester group is a critical metabolic step. openanesthesia.orgnih.govturkupetcentre.net This reaction is primarily mediated by hepatic esterases, with some contribution from plasma esterases, and it converts the parent drug into its corresponding carboxylic acid metabolite. openanesthesia.orgnih.govturkupetcentre.net

In addition to hydrolysis, a comprehensive study of metomidate metabolism also identified a range of other Phase I and Phase II reactions. zfin.org Phase I reactions include oxidation pathways such as monohydroxylation, dihydroxylation, and dehydrogenation. zfin.org Following these initial transformations, the resulting metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate excretion. zfin.org

The biotransformation of metomidate results in numerous metabolites. A 2024 study successfully identified eleven distinct metabolites of metomidate in various biological systems. zfin.org Consistent with the metabolism of its analogue etomidate, the primary metabolic pathway for metomidate is the hydrolysis of its methyl ester group to form a carboxylic acid metabolite. zfin.orgmdpi.com This metabolite, analogous to etomidate acid, has been designated as a key biomarker for monitoring metomidate exposure. zfin.org

Beyond this primary metabolite, several secondary metabolites resulting from further modifications have been characterized. These include hydroxylated derivatives, formed through mono- and dihydroxylation of the parent molecule. zfin.org Other identified biotransformations include dehydrogenation, N-dealkylation, and O-dealkylation. zfin.org These Phase I metabolites can subsequently be conjugated with glucuronic acid. zfin.org

| Metabolic Pathway | Type of Metabolite Formed | Reference |

|---|---|---|

| Ester Hydrolysis | Carboxylic Acid Metabolite (Primary) | zfin.org |

| Monohydroxylation | Monohydroxylated Derivatives | zfin.org |

| Dihydroxylation | Dihydroxylated Derivatives | zfin.org |

| Dehydrogenation | Dehydrogenated Metabolites | zfin.org |

| N-Dealkylation | N-dealkylated Metabolites | zfin.org |

| O-Dealkylation | O-dealkylated Metabolites | zfin.org |

| Glucuronidation | Glucuronide Conjugates (Phase II) | zfin.org |

Metomidate hydrochloride has a significant and well-documented interaction with the cytochrome P450 (CYP) enzyme system, although this interaction is primarily characterized by inhibition rather than metabolism of the drug itself. patsnap.com Metomidate is known to be a potent and specific inhibitor of two key mitochondrial CYP enzymes involved in adrenal steroidogenesis: 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). nih.govsnmjournals.orgturkupetcentre.net

This inhibitory action is central to metomidate's use as a diagnostic imaging agent for the adrenal cortex. nih.gov The basic nitrogen atom in the imidazole ring of metomidate is understood to interact with the heme iron core of the CYP11B enzymes, leading to the blockade of cortisol and aldosterone synthesis. nih.gov While the primary route of metomidate clearance is through esterase-mediated hydrolysis, the presence of hydroxylated metabolites suggests that some oxidative metabolism, likely mediated by other CYP enzymes, does occur. zfin.org However, the most clinically and pharmacologically significant aspect of its relationship with the cytochrome P450 system is its powerful inhibition of CYP11B1 and CYP11B2. patsnap.comnih.gov

Species-Specific Metabolic Profiles

The biotransformation of metomidate, an imidazole-based hypnotic agent, exhibits notable variations across different species. The primary site of metabolism is the liver, where the compound undergoes several chemical transformations. patsnap.com General metabolic pathways for metomidate and its analogue, etomidate, include hydroxylation, dealkylation, dehydrogenation, oxidation, and glucuronidation. nus.edu.sg The resulting metabolites are typically inactive. patsnap.com

Research has highlighted significant differences in metabolic handling among various animal models. For instance, esterase activity, a key component in the metabolism of ester-containing drugs like metomidate, varies considerably between species. google.com This makes direct extrapolation of metabolic data from small animals, such as rodents, to larger animals or humans challenging. google.com

In fish, metomidate's metabolism has been a subject of study. Studies in species like turbot and halibut show different plasma concentrations and elimination rates, indicating species-specific metabolic processing. nih.gov In African catfish, exposure to metomidate has been shown to alter the activities of metabolic enzymes. cabidigitallibrary.org The zebrafish has also been utilized as a model to investigate the metabolic pathways of metomidate and etomidate. researchgate.net

In mammals, an analogue of metomidate, cyclopropyl-methoxycarbonyl metomidate (CPMM), was found to be more rapidly metabolized in dogs compared to etomidate. nih.gov Studies in mice have also been conducted to understand the pharmacokinetics of etomidate and its analogues, which share metabolic pathways with metomidate. ismrm.org

A comparative study of etomidate and metomidate metabolism identified several common metabolites. The main biotransformation pathways observed are summarized in the table below. nus.edu.sg

Table 1: Major Metabolic Pathways of Metomidate and Etomidate

| Metabolic Pathway | Description |

|---|---|

| Monohydroxylation | Addition of one hydroxyl group |

| Dihydroxylation | Addition of two hydroxyl groups |

| Dehydrogenation | Removal of hydrogen atoms |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom |

| O-dealkylation | Removal of an alkyl group from an oxygen atom |

| Oxidation | Loss of electrons |

This table is based on findings from a study identifying metabolites of etomidate and metomidate. nus.edu.sg

Elimination Kinetics and Excretion Routes

The elimination of metomidate from the body involves both metabolic conversion and excretion of the parent drug and its metabolites. The process is characterized by rapid distribution and excretion in several species. nih.gov

Elimination Kinetics: The rate at which metomidate is cleared from the body can differ significantly between species. In fish, pharmacokinetic studies have provided specific parameters for its elimination. For example, after intravenous administration, the elimination half-life (t½) of metomidate was calculated to be 2.2 hours in turbot and 5.8 hours in halibut. nih.gov Plasma clearance (Cl), which represents the volume of plasma cleared of the drug per unit time, was also found to be different, with values of 0.26 L/h·kg in turbot and 0.099 L/h·kg in halibut. nih.gov The mean residence time (MRT) of the drug was 1.7 hours and 2.2 hours in turbot and halibut, respectively. nih.gov

Table 2: Elimination Kinetic Parameters of Metomidate in Fish Species

| Species | Elimination Half-Life (t½) (hours) | Plasma Clearance (Cl) (L/h·kg) | Mean Residence Time (MRT) (hours) |

|---|---|---|---|

| Turbot (Scophthalmus maximus) | 2.2 | 0.26 | 1.7 |

Data from a study involving intravenous administration of metomidate. nih.gov

Excretion Routes: The primary route for the excretion of metomidate metabolites is through the kidneys into the urine. patsnap.com This is a common pathway for making drugs more water-soluble to facilitate their removal from the body. pharmacologycanada.orgopenaccessjournals.com

In addition to renal excretion, other routes have been identified. For the related compound etomidate, a small portion of its metabolites is excreted in the bile. nih.gov Studies involving radiolabeled ¹¹C-metomidate for PET imaging have shown that its metabolites are also excreted in bile and gastric juice, leading to radioactivity being detected in the stomach and small intestine. researchgate.net

In amphibians, such as the leopard frog, the potential for excretion via diffusion through the skin has been considered, but studies with other compounds suggest that this is a much less significant pathway compared to metabolic excretion. bioone.orgbioone.org

Pharmacodynamic Investigations and Physiological Effects

Neurophysiological Modulation

Metomidate's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. ontosight.ainih.gov This interaction leads to central nervous system depression, resulting in sedation, hypnosis, and anxiolysis. ontosight.ai

Induction and Maintenance of Hypnosis

Metomidate (B1676513) hydrochloride is recognized for its capacity to induce and maintain a state of hypnosis. biosynth.com As a short-acting intravenous anesthetic, it facilitates a rapid onset of a sleep-like state, which is a key component of general anesthesia. ontosight.ainih.gov The hypnotic effect is achieved through its action as a positive allosteric modulator of GABA_A receptors, which enhances the receptor's affinity for GABA and prolongs the opening of chloride ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability. This mechanism is central to its use in inducing sedation for various medical and veterinary procedures. ontosight.ai

Sedative and Anxiolytic Effects

The sedative and anxiolytic properties of metomidate hydrochloride are direct consequences of its interaction with the GABAergic system. ontosight.ai By enhancing inhibitory neurotransmission, metomidate effectively reduces anxiety and promotes a state of calm. ontosight.aiphila.gov These effects are valuable in premedication before surgical procedures and for sedation in various clinical contexts. In veterinary medicine, particularly for aquatic species, metomidate is used to minimize stress responses during handling and transport. The sedative effects have been observed in various species, including fish and pigeons. nih.govresearchgate.net

Electroencephalographic Activity Correlates of Anesthetic Depth

Electroencephalography (EEG) provides a direct measure of the central nervous system's response to anesthetic agents like metomidate and its analogs, such as etomidate (B1671615). nih.gov The depth of anesthesia induced by these compounds is reflected in characteristic changes in EEG patterns. As anesthesia deepens, there is a general shift from high-frequency, low-amplitude activity to lower-frequency, high-amplitude waves. mdpi.com

Studies on etomidate, which shares a similar mechanism with metomidate, show that the induction of loss of consciousness is associated with the appearance of specific EEG signatures. nih.gov Research has identified the presence of "anesthetic spindles," which are bursts of activity in the 7-15 Hz range, as a marker for varying depths of anesthesia. frontiersin.org For instance, spindles associated with etomidate are prominent during the induction and light stages of anesthesia. frontiersin.org The transition to deeper anesthesia is often marked by the emergence of burst suppression, a pattern of alternating periods of high-amplitude electrical activity and periods of suppression. mdpi.comfrontiersin.org

Table 1: EEG Characteristics Associated with Etomidate-Induced Anesthesia

| Anesthetic State | Predominant EEG Frequencies | Key EEG Phenomena |

|---|---|---|

| Awake | Alpha (8.0–13.0 Hz), Slow (<1.0 Hz), Delta (1.0–4.0 Hz) | Coherence in slow and alpha waves. nih.gov |

| Loss of Consciousness | Delta (1.0–4.0 Hz), Theta (4.0–8.0 Hz), Alpha (8.0–13.0 Hz) | Increased coherence in the 1.86–3.17 Hz band. nih.gov |

| Deep Anesthesia | --- | Emergence of burst suppression patterns. mdpi.comfrontiersin.org |

| Induction/Light Anesthesia | --- | Prominent anesthetic spindles. frontiersin.org |

Cardiovascular System Responsiveness

A notable characteristic of metomidate and its close analog, etomidate, is their relatively minimal impact on the cardiovascular system compared to other anesthetic agents. nih.gov Research indicates that metomidate produces only minor alterations in key cardiovascular parameters.

Studies in fish have shown that metomidate has little statistically significant effect on heart rate, cardiac output, and dorsal aortic pressure. canterbury.ac.nz While some initial, non-significant bradycardia and a decrease in cardiac output were observed, these changes were comparable to those in control subjects, suggesting they were not directly caused by the drug. canterbury.ac.nz There was, however, some increased variability in dorsal aortic pressure during induction. canterbury.ac.nz

Similarly, studies with etomidate in humans have demonstrated a stable cardiovascular profile. nih.govnih.gov Intravenous administration has been associated with only a modest increase in heart rate, with minimal changes in systemic blood pressure. nih.govnih.gov This hemodynamic stability makes these compounds particularly useful in patients with compromised cardiac function or in situations of hemodynamic instability. nih.gov

Involuntary Muscle Movements: Etiology and Pharmacological Management

A recognized side effect associated with the use of metomidate and, more extensively documented, its analog etomidate, is the occurrence of involuntary muscle movements or myoclonus. nih.gov These movements can range from slight tremors to more significant whole-body shaking. rug.nl

The precise etiology of these involuntary muscle movements remains unclear and is a subject of ongoing research. nih.gov One hypothesis suggests that they may result from a disinhibition of subcortical neuronal pathways. The incidence of myoclonus with etomidate has been reported to be high in unpremedicated patients. rug.nl

Pharmacological management strategies often involve premedication with agents that can suppress these excitatory phenomena. Benzodiazepines, for example, are known for their muscle relaxant properties and may be used to mitigate the occurrence and severity of these movements. researchgate.net In research settings involving animal models, muscle relaxants like rocuronium (B1662866) have been used to control severe involuntary movements during infusions of etomidate analogs. rug.nl

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophores for GABA-A Receptor Activity

Metomidate (B1676513), a structural analog of etomidate (B1671615), exerts its hypnotic effects by potentiating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. meduniwien.ac.atnih.gov SAR studies have identified key molecular components essential for this activity. The core pharmacophore for GABA-A receptor modulation includes the imidazole (B134444) ring and the ester moiety. researchgate.net

The interaction of metomidate and its analogs with the GABA-A receptor is highly specific. These compounds are positive allosteric modulators, meaning they enhance the effect of GABA without directly activating the receptor themselves at clinically relevant concentrations. researchgate.netnih.gov They bind to a specific site at the interface between the α and β subunits in the transmembrane domain of the receptor. nih.gov This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in sedation and hypnosis. meduniwien.ac.atnih.gov

Key structural features that influence GABA-A receptor potency include:

The Imidazole Ring: This heterocyclic structure is a critical component for activity.

The Ester Side Chain: Modifications to the ester group significantly impact hypnotic potency. researchgate.net

The Chiral Center: The stereochemistry at the α-carbon of the ethyl group is a major determinant of activity, as discussed in section 5.3.

Structural Determinants of 11β-Hydroxylase Inhibition

A significant and often undesirable side effect of metomidate is the suppression of adrenocortical function. nih.gov This occurs through the potent and selective inhibition of 11β-hydroxylase (also known as CYP11B1), a key enzyme in the biosynthesis of cortisol and other corticosteroids. meduniwien.ac.atscirp.org Understanding the structural features responsible for this inhibition has been a primary focus of SAR studies, with the goal of designing analogs with reduced adrenal-suppressive effects.

The key structural determinants for 11β-hydroxylase inhibition include:

The Imidazole Nitrogen: The basic nitrogen atom within the imidazole ring is thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, which is a characteristic of many P450 inhibitors.

The Phenyl Group: Substitution on the phenyl ring is generally well-tolerated, allowing for the introduction of various functional groups without a significant loss of inhibitory activity. nih.gov

The Ester Moiety: The type of ester group can influence the potency of 11β-hydroxylase inhibition. Studies have shown that ethyl, 2-propyl, and 2-fluoroethyl esters exhibit high potency. nih.gov

Stereochemistry: Similar to its GABA-A receptor activity, the stereoconfiguration at the chiral center is crucial for high-affinity binding to 11β-hydroxylase. nih.gov

Impact of Stereochemistry on Biological Activity

Metomidate hydrochloride possesses a single chiral center, and its biological activity is highly dependent on the stereochemistry at this center. longdom.orgbiomedgrid.combiomedgrid.com The molecule exists as two enantiomers: (R)-metomidate and (S)-metomidate. Research has consistently demonstrated that the (R)-enantiomer is the more biologically active form for both GABA-A receptor modulation and 11β-hydroxylase inhibition. nih.govnih.gov

The (R)-configuration is essential for high-affinity binding to both target sites. nih.gov Studies comparing the enantiomers have shown a significant difference in their potencies, with the (R)-enantiomer being one to two orders of magnitude more potent than the (S)-enantiomer in enhancing GABA-A receptor function. nih.gov A similar stereoselectivity is observed for the inhibition of cortisol secretion by adrenocortical cells, with the (R)-enantiomer being a more potent inhibitor. nih.gov This stereospecificity highlights the highly ordered and specific nature of the binding pockets in both the GABA-A receptor and the 11β-hydroxylase enzyme. nih.govnih.gov

| Enantiomer | GABA-A Receptor Potency | 11β-Hydroxylase Inhibition |

| (R)-Metomidate | High | High |

| (S)-Metomidate | Low | Low |

Rational Design of this compound Analogs

The primary goal in the rational design of metomidate analogs has been to separate the desired hypnotic effects from the undesirable adrenocortical suppression. nih.govnih.gov This has led to the development of "soft" analogs, which are designed to be rapidly metabolized to inactive compounds, thereby reducing the duration and magnitude of their side effects. researchgate.net

The main strategy for designing metomidate analogs with reduced adrenocortical suppression has focused on modifying the ester side chain. researchgate.net The principle is to introduce an ester linkage that is highly susceptible to hydrolysis by plasma and tissue esterases. nih.gov This rapid metabolism converts the active drug into an inactive carboxylic acid metabolite, which has a significantly lower affinity for 11β-hydroxylase. researchgate.netnih.gov

Key design principles include:

Introduction of a Labile Ester Group: Creating "soft analogs" that are rapidly hydrolyzed to an inactive carboxylic acid metabolite. researchgate.net

Modification of the Imidazole Ring: While less common, alterations to the imidazole ring have also been explored to reduce adrenocortical inhibition. peerj.com

Altering the Linker Between the Phenyl and Imidazole Rings: Modifications around the chiral carbon have been investigated as a potential strategy to lower adrenocortical inhibitory potency. nih.gov

Several metomidate analogs have been synthesized and evaluated for their hypnotic efficacy and adrenocortical effects. A common synthetic approach involves the stereoselective coupling of precursor molecules to produce chirally pure analogs. nih.govfigshare.com

Notable analogs and their characteristics include:

Methoxycarbonyl Etomidate (MOC-etomidate): One of the first "soft" analogs developed. It undergoes rapid hydrolysis to an inactive metabolite, leading to reduced adrenocortical suppression. nih.gov However, accumulation of the metabolite during prolonged infusions can lead to a longer recovery time. nih.gov

Cyclopropyl-methoxycarbonyl metomidate (CPMM / ABP-700): This analog was designed to be a more potent hypnotic with slower metabolism than MOC-etomidate, resulting in less accumulation of metabolites. nih.gov It has shown a rapid onset and offset of clinical effect with significantly shorter adrenocortical suppression compared to etomidate. researchgate.netnih.gov

ET-26: A novel analog designed to have reduced adrenocortical suppression while maintaining the rapid onset and hemodynamic stability of etomidate. nih.govsemanticscholar.org Studies have shown that ET-26 causes less suppression of corticosterone (B1669441) synthesis than etomidate. nih.gov

Iodophenyl metomidate (IMTO): An analog developed for use as a radioligand in structure-affinity relationship studies and for imaging of the adrenal cortex. nih.govfigshare.com

| Analog | Design Feature | Key Finding |

| MOC-etomidate | Rapidly hydrolyzed ester moiety | Reduced adrenocortical suppression, but metabolite accumulation with prolonged infusion. nih.gov |

| CPMM (ABP-700) | Higher potency ester, more slowly metabolized | Rapid onset and offset, shorter duration of adrenocortical suppression. researchgate.netnih.gov |

| ET-26 | Modified ester side chain | Less adrenocortical suppression than etomidate with similar hemodynamic stability. nih.govsemanticscholar.org |

| IMTO | Iodinated phenyl ring | Used as a radioligand for studying binding to 11β-hydroxylase. nih.govfigshare.com |

Preclinical Research Models and Comparative Pharmacology

Vertebrate Models in Anesthesia Research

The unique properties of metomidate (B1676513) hydrochloride have led to its investigation in a diverse range of vertebrate species, from aquatic animals to mammals. This comparative approach allows for a comprehensive understanding of its species-specific effects and potential clinical applications.

Metomidate hydrochloride has been widely studied as an immersion anesthetic and sedative agent in numerous aquatic species. Its ability to be absorbed through the gills makes it a practical option for fish and other aquatic animals. fda.gov

Research has demonstrated the efficacy of this compound as an anesthetic in a wide array of fish species. Studies have been conducted on families such as Cichlidae, Poeciliidae, Cyprinidae, and various ornamental fish. researchgate.netnih.gov For instance, in convict cichlids (Amatitlania nigrofasciata), this compound has shown beneficial effects. oup.comnih.gov In contrast, its effects on black mollies (Poecilia sphenops) were not significant at the tested concentrations. oup.comnih.gov The efficacy of this compound has been found to be dose-dependent, with higher concentrations generally leading to faster induction of anesthesia. researchgate.net However, this can also result in longer recovery times. researchgate.net In adult zebrafish (Danio rerio), this compound has been deemed suitable for non-painful procedures requiring sedation or immobilization. nih.gov

Table 1: Efficacy of this compound in Select Fish Species

| Species | Observed Effect | Reference |

|---|---|---|

| Convict Cichlid (Amatitlania nigrofasciata) | Reduced mortality and improved appearance post-shipping. | oup.comnih.gov |

| Black Molly (Poecilia sphenops) | No significant beneficial or negative effects observed. | oup.comnih.gov |

| Channel Catfish (Ictalurus punctatus) | Efficacious anesthetic with rapid induction time. | oup.com |

| Zebrafish (Danio rerio) | Useful for sedation and immobilization for non-painful procedures. | nih.gov |

| Various Ornamental Fish Families | Effective for anesthesia and euthanasia in numerous species. | researchgate.netnih.gov |

A significant area of research has focused on the ability of this compound to mitigate the physiological stress response in fish, particularly during handling and transport. nih.govoup.com Stress in fish is often measured by plasma cortisol levels. vin.com Studies have shown that this compound can suppress the cortisol stress response. oup.comoup.com For example, in channel catfish, this compound was found to inhibit cortisol secretion within six minutes of sedation, making it more appropriate for longer periods of sedation compared to other anesthetics like MS-222. oup.com This cortisol-blocking property is attributed to the inhibition of the enzyme 11β-hydroxylase, which is necessary for cortisol production. vin.com The use of this compound as a shipping additive has been investigated to improve survival rates and the condition of ornamental fish upon arrival. nih.govoup.com In convict cichlids, its use in shipping water led to reduced mortality and a higher percentage of saleable fish. oup.comtandfonline.com

Table 2: Effect of this compound on Stress Response in Fish

| Species | Condition | Key Finding | Reference |

|---|---|---|---|

| Channel Catfish (Ictalurus punctatus) | Sedation | Inhibited cortisol secretion within 6 minutes. | oup.com |

| Convict Cichlid (Amatitlania nigrofasciata) | Simulated Transport | Reduced mortality and improved post-transport condition. | oup.comtandfonline.com |

| Striped Bass (Morone saxatilis) | Transport | Blocked cortisol synthesis when administered prior to or following handling. | oup.com |

| Various Ornamental Fish | Transport | Investigated as a shipping additive to improve survival and condition. | nih.govoup.com |

This compound has been evaluated as an agent for the humane euthanasia of fish. researchgate.net Research suggests that it is less aversive to fish compared to other commonly used agents like tricaine (B183219) methanesulfonate (B1217627) (TMS). researchgate.net In a study involving zebrafish, fish showed less conditioned place aversion to this compound than to TMS. researchgate.netnih.gov Studies have investigated its use for one-step euthanasia in a variety of ornamental fish species. nih.gov While effective in many species, some, like certain catfish species, were found to be more refractory and required higher concentrations for successful euthanasia. researchgate.netnih.gov

The use of this compound has been explored in amphibian models, though with mixed results. A study on leopard frogs (Rana pipiens) found that while this compound induced clinical sedation in all subjects, it only achieved a surgical plane of anesthesia in a small percentage of the animals. nih.gov A significant drawback observed in this study was the extremely prolonged and variable recovery times, ranging from over five hours to more than ten hours. nih.govbioone.org These findings suggest that this compound may be unsuitable as a sole anesthetic agent in leopard frogs and that further research is needed to evaluate its utility in other amphibian species. nih.govbioone.org

Table 3: Anesthetic Efficacy and Recovery in Leopard Frogs (Rana pipiens)

| Parameter | Observation | Reference |

|---|---|---|

| Induction | ||

| Loss of Righting Reflex | Average of 17.36 minutes | nih.gov |

| Loss of Escape Response | Average of 17.82 minutes | nih.gov |

| Anesthesia | ||

| Clinical Sedation | Achieved in 100% of subjects | nih.gov |

| Surgical Anesthesia | Achieved in 27% of subjects | nih.gov |

| Recovery | ||

| Time to Recovery | Extremely prolonged and variable (313 to >600 minutes) | nih.govbioone.org |

In mammalian models, such as mice, this compound has been investigated as a hypnotic agent. researchgate.net Studies have shown that it can produce light surgical anesthesia when administered intraperitoneally. nih.gov When used in combination with other agents like fentanyl, it can achieve full surgical anesthesia for an extended duration. researchgate.netnih.gov this compound is recognized for its strong central muscular relaxant properties but lacks analgesic effects on its own. researchgate.net Its mechanism of action in mammals, as in other vertebrates, is primarily through the potentiation of the GABA-A receptor system, which is the main inhibitory neurotransmitter system in the central nervous system. patsnap.com

Aquatic Species Studies (e.g., Fish Anesthesia and Sedation)

Comparative Pharmacological Profiles with Other Anesthetics

This compound, an analogue of the intravenous anesthetic etomidate (B1671615), possesses a distinct pharmacological profile. Its characteristics are best understood through comparison with its parent compound and other imidazole (B134444) derivatives, as well as by contrasting its effects with those of other major classes of intravenous anesthetics like barbiturates and propofol (B549288).

Metomidate belongs to the imidazole class of anesthetic agents, sharing a core mechanism of action with etomidate. nih.gov Both compounds produce their hypnotic effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory receptor in the central nervous system. nih.gov This modulation enhances the receptor's affinity for its endogenous ligand, GABA, leading to increased chloride conductance, hyperpolarization of neurons, and subsequent central nervous system depression. droracle.ai

The development of etomidate analogues, such as metomidate and its esters, has been driven by the goal of retaining the favorable hypnotic and hemodynamic properties of etomidate while mitigating its significant side effect of adrenocortical suppression. nih.govnih.gov Researchers have synthesized derivatives designed to be rapidly metabolized by plasma esterases into inactive metabolites, thus shortening their clinical effects and associated side effects. nih.gov

Key etomidate derivatives developed for this purpose include Methoxycarbonyl-etomidate (MOC-etomidate) and Cyclopropyl-methoxycarbonyl metomidate (CPMM), also known as ABP-700. nih.gov These "soft analogs" are designed for predictable and rapid metabolic breakdown. nih.gov CPMM, for instance, is a potent hypnotic agent that is more slowly metabolized than MOC-etomidate, resulting in less accumulation of metabolites. nih.gov In preclinical models, CPMM demonstrated high hypnotic potency with significantly lower metabolite concentrations in the brain compared to MOC-etomidate. nih.gov

| Compound | Primary Mechanism | Key Pharmacological Feature | Metabolism Profile |

|---|---|---|---|

| Etomidate | GABA-A Receptor Positive Allosteric Modulator | Potent hypnotic with significant adrenocortical suppression | Hepatic ester hydrolysis |

| Metomidate | GABA-A Receptor Positive Allosteric Modulator | Analogue of etomidate, used as a basis for newer derivatives | Hepatic ester hydrolysis |

| MOC-etomidate | GABA-A Receptor Positive Allosteric Modulator | Soft analogue designed for rapid breakdown to inactive metabolites | Rapid hydrolysis by plasma esterases |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | GABA-A Receptor Positive Allosteric Modulator | Higher potency than MOC-etomidate with less metabolite accumulation | Slower hydrolysis than MOC-etomidate, context-insensitive recovery |

While metomidate, barbiturates (e.g., thiopental), and propofol all achieve their anesthetic effects by enhancing GABA-A receptor activity, their specific interactions with the receptor and their broader physiological effects differ significantly. nih.govdroracle.ai

Mechanism of Action: Metomidate and propofol are positive allosteric modulators that bind to distinct sites on the GABA-A receptor to enhance its function. droracle.ai Barbiturates, such as thiopental (B1682321), also potentiate GABA-A receptor activity but do so by prolonging the duration of the chloride channel opening, a distinct mechanism from etomidate and propofol. droracle.ai

Hemodynamic Profile: A primary distinction of the imidazole class, including metomidate and etomidate, is their remarkable cardiovascular stability. nih.govnih.gov Unlike propofol, which commonly causes vasodilation and can lead to a significant drop in systemic blood pressure, etomidate has a minimal impact on hemodynamics. droracle.ainih.gov Similarly, barbiturates can be negatively inotropic, depressing myocardial function and causing more pronounced cardiovascular depression than etomidate. droracle.ainih.gov This makes imidazole derivatives a preferred choice in preclinical models of hemorrhagic shock or cardiovascular instability. nih.gov

Respiratory Effects: Etomidate and its derivatives generally cause less respiratory depression than both propofol and barbiturates. nih.govnih.gov An induction dose of propofol or thiopental is more likely to cause apnea (B1277953) compared to an equipotent dose of etomidate. nih.govslideshare.net

| Pharmacological Aspect | Metomidate/Etomidate | Barbiturates (e.g., Thiopental) | Propofol |

|---|---|---|---|

| Primary Target | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor |

| GABA-A Interaction | Enhances receptor function at a specific binding site | Prolongs chloride channel opening time | Enhances receptor function by binding to the beta subunit |

| Cardiovascular Effects | Minimal impact on blood pressure and heart rate (hemodynamic stability) | Negative inotropy, potential for significant hypotension | Vasodilation, decreased systemic vascular resistance, potential for hypotension |

| Respiratory Effects | Less respiratory depression | Significant dose-dependent respiratory depression | Significant dose-dependent respiratory depression, potential for apnea |

Assessment of Cortisol Suppression in Animal Models

A defining characteristic of etomidate and its analogues is the dose-dependent suppression of adrenocortical function. slideshare.netsemanticscholar.org This effect occurs via the reversible inhibition of 11β-hydroxylase, a critical enzyme in the adrenal gland responsible for the final step of cortisol synthesis (converting 11-deoxycortisol to cortisol). slideshare.netsemanticscholar.org This pharmacological property has been extensively studied in various animal models to characterize its onset, duration, and the relative impact of newer derivatives compared to etomidate.

In rat models, MOC-etomidate was found to not affect corticosterone (B1669441) synthesis following a single intravenous dose, as its rapid breakdown leads to a metabolite with 300-400 times lower adrenocortical inhibitory activity. nih.gov This demonstrates the success of the "soft drug" design in minimizing this specific side effect.

Studies involving Cyclopropyl-methoxycarbonyl metomidate (CPMM) have further confirmed the potential to separate hypnotic effects from prolonged adrenal suppression. A study in beagle dogs found that after prolonged infusions, CPMM had a significantly shorter duration of adrenocortical suppression compared to etomidate. nih.gov The recovery profiles of adrenocortical activity following CPMM administration were found to be more comparable to those seen with propofol, which does not have this inhibitory effect. nih.gov

In a study on healthy cats, induction with etomidate caused a significant suppression of cortisol production for the entire two-hour anesthesia period and for at least one hour into recovery. nih.gov Following an ACTH stimulation test, cortisol values in the etomidate group decreased and remained suppressed, whereas a control group using ketamine-diazepam showed the expected two-fold increase in cortisol levels. nih.gov Cortisol concentrations in the etomidate-treated cats did not return to baseline until more than two hours after anesthesia was discontinued, highlighting the profound and lasting impact of the parent compound. nih.gov The development of metomidate derivatives like CPMM aims to drastically reduce this recovery time.

| Animal Model | Compound | Key Finding on Cortisol/Corticosterone Suppression | Reference |

|---|---|---|---|

| Rats | MOC-etomidate | Did not affect corticosterone synthesis after a single IV dose due to rapid metabolism into a weakly inhibitory metabolite. | nih.gov |

| Beagle Dogs | Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Adrenocortical suppression was significantly shorter than with etomidate after prolonged infusions; recovery was comparable to propofol. | nih.gov |

| Cats | Etomidate | Suppressed adrenocortical function for over 2 hours during anesthesia and for at least 1 hour post-recovery. Cortisol levels failed to rise after ACTH stimulation. | nih.gov |

Toxicological Research and Safety Pharmacology

Acute and Subacute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance, while subacute studies involve repeated exposure over a shorter period. These studies are crucial for identifying potential target organs for toxicity and establishing dose ranges for longer-term studies.

In a study on convict cichlids (Cichlasoma nigrofasciatum) and black mollies (Poecilia sphenops), the effects of a 24-hour exposure to metomidate (B1676513) hydrochloride at concentrations of 0.0, 0.2, 0.5, and 1.0 mg/L were evaluated. For convict cichlids, the 1.0 mg/L concentration was associated with reduced mortality and a higher percentage of saleable fish immediately after transport. nih.gov Conversely, no discernible effect was observed in black mollies at any of the tested concentrations, highlighting species-specific differences in response. nih.gov

Another investigation explored the use of metomidate for the euthanasia of various ornamental fish species. nih.gov While a concentration of 40 mg/L was effective for some species like Neon Tetras and Australian Rainbowfish, a higher concentration of 100 mg/L was required for most other species tested. nih.gov Notably, certain catfish species demonstrated resistance, requiring even higher concentrations for successful euthanasia. nih.gov These findings underscore the importance of species-specific considerations in toxicological assessments.

Table 1: Acute Effects of Metomidate Hydrochloride on Ornamental Fish

| Species | Concentration (mg/L) | Observation |

| Convict Cichlids | 1.0 | Reduced mortality, increased saleability nih.gov |

| Black Mollies | Up to 1.0 | No detected effect nih.gov |

| Neon Tetras | 40 | Euthanized successfully nih.gov |

| Australian Rainbowfish | 40 | Euthanized successfully nih.gov |

| Most other species tested | 100 | Euthanized successfully nih.gov |

| Otocinclus sp. (Catfish) | 100 | Refractory, recovered nih.gov |

| Bronze Corydoras (Catfish) | 100 | Refractory, recovered nih.gov |

Organ System Toxicity Assessments (e.g., Cardiotoxicity, Neurotoxicity)

The potential for a compound to induce toxicity in specific organ systems is a critical aspect of its safety evaluation. For this compound, its primary pharmacological action as a sedative and anesthetic necessitates a thorough examination of its effects on the cardiovascular and central nervous systems.

Metomidate's mechanism of action involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, which enhances the inhibitory effects of GABA, leading to sedation. patsnap.com While this is the desired therapeutic effect, high doses or prolonged exposure could potentially lead to adverse neurological effects.

In the context of cardiovascular effects, common adverse effects associated with metomidate include hypotension. patsnap.com This is a direct consequence of its anesthetic properties and its influence on the central nervous system's regulation of cardiovascular function.

Immunological Effects

The immune system can be a target for drug-induced toxicity. Therefore, evaluating the immunological effects of a compound is an important part of a comprehensive safety assessment.

Research on the related anesthetic, etomidate (B1671615), suggests it may be "immunologically safe". nih.gov A review of adverse anesthetic reactions found that etomidate is unique in that it does not cause the release of plasma histamine. nih.gov While some cases of skin reactions were reported with etomidate use, its direct involvement was uncertain, and severe reactions, particularly cardiovascular effects, were absent. nih.gov This has led to the recommendation of its use in patients at high risk for allergic reactions. nih.gov

Risk Assessment in Different Biological Systems

Risk assessment integrates toxicity data with exposure information to estimate the likelihood of adverse effects in different populations or ecosystems. For this compound, this would involve considering its use in veterinary medicine, particularly in aquaculture, and its potential environmental impact.

The studies on ornamental fish provide valuable data for assessing the risk to aquatic organisms. The species-specific differences in sensitivity to this compound highlight the complexity of environmental risk assessment. nih.govnih.gov The concentration at which it is effective as a sedative or euthanizing agent needs to be carefully managed to avoid unintended harm to non-target aquatic species.

The mechanism of action of metomidate, which involves the inhibition of the enzyme 11β-hydroxylase and a subsequent reduction in cortisol production, is a key consideration in risk assessment. patsnap.com This endocrine-disrupting effect could have implications for the long-term health of exposed organisms.

Drug Drug Interaction Mechanisms

Pharmacokinetic Interaction Research

Pharmacokinetic interactions involve the effect of one drug on the absorption, distribution, metabolism, and excretion of another. For metomidate (B1676513) hydrochloride, research primarily points towards its potential to alter the metabolism of other drugs through the inhibition of specific cytochrome P450 enzymes.

Cytochrome P450 Enzyme Inhibition/Induction Studies

Metomidate is a synthetic imidazole (B134444) derivative known to be a potent and selective inhibitor of certain cytochrome P450 (CYP) enzymes. patsnap.com However, its inhibitory action is highly specific to the enzymes involved in steroid synthesis. It has been observed to inhibit CYP enzymes that are critical for adrenal function. patsnap.com

Research has demonstrated that metomidate is a powerful inhibitor of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). These enzymes are crucial for the final steps in the synthesis of cortisol and aldosterone (B195564), respectively, in the adrenal gland. patsnap.com The inhibitory potency of metomidate on these specific enzymes has been quantified in cell culture experiments, with inhibitory concentrations (IC₅₀) documented in the nanomolar range, indicating a high affinity and potent effect.

While the interaction of metomidate with adrenal CYP enzymes is well-documented, specific research detailing its inhibitory or inductive effects on the major hepatic cytochrome P450 enzymes responsible for the metabolism of most other drugs (e.g., CYP3A4, CYP2D6, CYP1A2) is not extensively available.

Impact on Metabolism and Clearance of Co-Administered Drugs

Given metomidate's known properties as a CYP enzyme inhibitor, it can potentially interact with co-administered drugs that are substrates for these enzymes. patsnap.com The inhibition of specific CYP enzymes could lead to altered plasma levels of other drugs, potentially increasing their toxicity or reducing their efficacy. patsnap.com For instance, if metomidate were to inhibit a primary metabolic pathway for a co-administered drug, it would decrease that drug's clearance and increase its exposure. However, specific clinical or preclinical studies quantifying the impact of metomidate on the metabolism and clearance of other specific drugs are limited.

Pharmacodynamic Interaction Research

Pharmacodynamic interactions occur when drugs influence each other's effects at the site of action. Metomidate's interactions are most pronounced with other drugs that act on the central nervous system and those that affect the adrenal axis.

Synergistic or Antagonistic Effects with Other Central Nervous System Depressants

Metomidate hydrochloride functions as a non-barbiturate hypnotic agent primarily by potentiating the effects of the gamma-aminobutyric acid (GABA) neurotransmitter system at the GABA-A receptor. patsnap.com This is the principal inhibitory neurotransmitter system in the central nervous system, and this mechanism is shared by many other CNS depressants, including other anesthetics, benzodiazepines, and barbiturates.

Due to this shared mechanism of action, there is a strong potential for synergistic effects when metomidate is co-administered with other CNS depressants. patsnap.com This synergy can lead to an enhanced level of sedation and an increased risk of adverse effects such as respiratory depression, hypotension, and bradycardia. patsnap.com Consequently, careful monitoring and potential dose adjustments are necessary when metomidate is used in conjunction with other anesthetic agents or sedatives. patsnap.com

Interactions Affecting Adrenal Axis Function

The most significant and well-documented drug-drug interaction for metomidate involves its effect on the adrenal axis. As a potent inhibitor of the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), metomidate directly suppresses the synthesis of cortisol and aldosterone. patsnap.com

This targeted inhibition makes metomidate a subject of interest for diagnostic imaging of adrenal glands but also poses a risk for significant drug interactions. patsnap.com Co-administration of metomidate with corticosteroids or other steroidal medications requires careful consideration, as the drug's potent inhibition of endogenous steroid production could lead to significant endocrine imbalances. patsnap.com The adrenal suppression is a direct consequence of its mechanism of action and can be problematic in patients with pre-existing adrenal insufficiency or other conditions affecting cortisol levels. patsnap.com

The table below summarizes the inhibitory potency of metomidate and its related compound, etomidate (B1671615), on the key adrenal cytochrome P450 enzymes from a comparative in vitro study.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) in nmol/liter |

|---|---|---|

| Metomidate (MTO) | CYP11B1 (11β-hydroxylase) | 4.60 ± 2.39 |

| Metomidate (MTO) | CYP11B2 (Aldosterone Synthase) | 16.7 ± 3.28 |

| Etomidate (ETO) | CYP11B1 (11β-hydroxylase) | 0.99 ± 0.62 |

| Etomidate (ETO) | CYP11B2 (Aldosterone Synthase) | 4.80 ± 0.21 |

Advanced Analytical and Bioanalytical Methodologies

Quantitative Analysis in Biological Matrices

Determining the concentration of Metomidate (B1676513) hydrochloride in biological samples such as blood, urine, and tissues is essential for pharmacokinetic studies and toxicological analysis. High-performance chromatographic methods coupled with mass spectrometry are the primary tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a robust and reliable method for the sensitive and selective quantification of Metomidate hydrochloride in complex biological matrices. researchgate.net This technique involves a simple sample preparation step, often a protein precipitation with a solvent like acetonitrile, followed by direct analysis. researchgate.netnih.gov The chromatographic separation is typically achieved using a reversed-phase column with a gradient elution, allowing for a total analysis time of under 10 minutes. researchgate.netnih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte. For instance, in the analysis of the related compound etomidate (B1671615), Metomidate is often used as an internal standard to ensure accuracy. mdpi.com The validation of these methods typically assesses selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, matrix effect, and stability, ensuring the data is reliable for forensic and clinical applications. researchgate.netnih.gov

Table 1: Example Parameters for LC-MS/MS Analysis of Metomidate and Related Compounds in Biological Samples

| Parameter | Details | Source |

| Sample Type | Femoral Blood, Cardiac Blood, Urine, Liver, Kidney | researchgate.netnih.gov |

| Sample Preparation | Deproteinization with acetonitrile | researchgate.netnih.gov |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) | researchgate.net |

| Separation Mode | Reversed-phase chromatography with gradient elution | nih.govmdpi.com |

| Analysis Time | ~6.5 - 10 minutes | researchgate.netmdpi.com |

| Linearity Range | 1 to 50 ng/mL (Metomidate in blood) | researchgate.net |

| Limit of Detection (LOD) | 0.2 ng/mL (Etomidate in urine) | nih.gov |

| Limit of Quantitation (LOQ) | 1 ng/mL (Metomidate in blood) | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages over traditional HPLC methods, including higher resolution, increased sensitivity, and faster analysis times. These benefits stem from the use of columns with smaller particle sizes (typically sub-2 µm). UPLC-MS/MS has been successfully applied to the pharmacokinetic analysis of Metomidate and related compounds in mice. dntb.gov.ua

While specific UPLC methods for this compound are not extensively detailed in all literature, methods developed for the structurally similar anesthetic, etomidate, provide a strong framework. For example, a UHPLC-MS/MS method was developed to quantify etomidate and its primary metabolite, etomidate acid, in human blood and urine. researchgate.net These methods are characterized by their low limits of detection and quantification, making them suitable for detecting trace amounts of the drug in biological samples. researchgate.net

Table 2: UPLC-MS/MS Method Parameters for Analysis of Related Imidazole (B134444) Anesthetics

| Parameter | Details | Source |

| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | researchgate.net |

| Analyte(s) | Etomidate and Etomidate Acid | researchgate.net |

| Matrix | Human Blood and Urine | researchgate.net |

| LOD (Blood) | 0.5 ng/mL (Etomidate) | researchgate.net |

| LLOQ (Blood) | 1 ng/mL (Etomidate) | researchgate.net |

Detection of this compound and its Metabolites as Biomarkers

The detection of this compound and its metabolites serves as a definitive biomarker for exposure. Following administration, Metomidate, like its analogue etomidate, is rapidly metabolized, primarily through hydrolysis of the ester group to form its carboxylic acid metabolite, which is pharmacologically inactive. nih.govmdpi.com

LC-MS/MS methods are instrumental in identifying and quantifying these compounds in various biological specimens, including urine, liver, and kidney tissues, for forensic toxicology and doping control. nih.govresearchgate.net The presence of the parent drug or its specific metabolites confirms its use. researchgate.net For example, studies on the related compound etomidate have successfully identified and quantified both the parent drug and its major metabolite, etomidate acid, in postmortem samples, demonstrating the utility of these molecules as biomarkers in forensic investigations. nih.gov Research into the metabolic profiles of Metomidate in different biological systems, such as human liver microsomes (HLMs) and S9 fractions, aims to identify unique metabolites that can serve as long-term biomarkers of use. researchgate.net

Impurity Profiling and Control in Pharmaceutical Synthesis

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. globalpharmatek.com For this compound, impurities can arise from various sources, including starting materials, intermediates, by-products formed during synthesis, and degradation products. ijrti.org Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above specific thresholds. ijnrd.org

The process involves using high-resolution analytical techniques to separate, identify, and quantify these unwanted substances. ijpsonline.com Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common method for separating impurities from the active pharmaceutical ingredient (API). ijrpr.com For structure elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable. ijnrd.orgijpsonline.com The development of a robust analytical method requires validation to ensure it is specific, linear, accurate, precise, and reliable for its intended purpose. ijrpr.comnih.gov Reference standards for known impurities of this compound are used to facilitate their accurate quantification in routine quality control testing. pharmaffiliates.com

Table 3: Common Analytical Techniques in Impurity Profiling

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of known and unknown impurities. ijrpr.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of impurities. ijrti.orgijnrd.org |